molecular formula C16H16N4O6S B2488333 Methyl 5-(((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1172981-14-4

Methyl 5-(((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2488333
CAS RN: 1172981-14-4
M. Wt: 392.39
InChI Key: BDUZPPWGQMHYFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan-2-carboxylate compounds involves multi-component reactions, such as the PTSA catalyzed Biginelli reaction, to construct the core pyrimidine ring attached to the furan moiety. This method allows for the efficient formation of the desired compound's skeleton with specific functional groups (Hery Suwito et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through spectroscopic evidence, including FTIR, HRESI-MS, 1D, and 2D NMR techniques. These methods confirm the arrangement of the atoms within the molecule and the presence of specific functional groups contributing to the compound's properties (Hery Suwito et al., 2017).

Chemical Reactions and Properties

Reactions involving related furan-2-carboxylate derivatives have shown the potential for creating diverse compounds through reactions with electrophiles, leading to various alkylated or aminomethylated products. These reactions are crucial for further modifying the compound's chemical structure and exploring its reactivity (Romualdas Smicius et al., 2002).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are often determined through experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). These properties are essential for understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different nucleophiles and stability under various conditions, are explored through synthetic experiments. Studies on related compounds have demonstrated moderate thermal stabilities and specific reactivity patterns, which are indicative of the potential chemical behaviors of the compound (Qiong Yu et al., 2017).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antimicrobial and Antifungal Agents : Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial, antifungal, and anti-tubercular activities. For instance, tetrahydropyrimidine–isatin hybrids, with structures akin to the query compound, displayed significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Akhaja & Raval, 2012).

  • Anti-inflammatory and Analgesic Agents : Novel synthetic pathways have led to the development of compounds with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of structurally related molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Reactivity and Chemical Transformations

  • Synthesis of Heterocycles : The synthesis of heterocyclic compounds from furan derivatives, including pyrimidines and oxadiazoles, showcases the chemical reactivity and versatility of compounds with furan and pyrimidine moieties. These findings could guide the synthesis of new materials or drugs (Koparır, Çetin, & Cansiz, 2005).

  • Energetic Materials : The development of insensitive energetic materials based on furazan and oxadiazole rings indicates potential applications in materials science for compounds with similar structural elements (Yu et al., 2017).

Biological Activities

  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the query compound, have shown significant antiprotozoal activities, suggesting potential for developing new treatments against protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

methyl 5-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-8-10(13(21)18-15(23)17-8)4-6-12-19-20-16(26-12)27-7-9-3-5-11(25-9)14(22)24-2/h3,5H,4,6-7H2,1-2H3,(H2,17,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZPPWGQMHYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

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